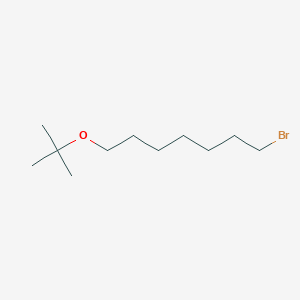

Heptane, 1-bromo-7-(1,1-dimethylethoxy)-

説明

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is a brominated aliphatic ether characterized by a linear heptane backbone with a bromine atom at the first carbon and a tert-butoxy (1,1-dimethylethoxy) group at the seventh carbon. This structure imparts unique reactivity and physicochemical properties, making it a compound of interest in synthetic chemistry and materials science. The bromine substituent enhances electrophilicity, enabling alkylation or nucleophilic substitution reactions, while the bulky tert-butoxy group may influence steric hindrance and solubility .

特性

IUPAC Name |

1-bromo-7-[(2-methylpropan-2-yl)oxy]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO/c1-11(2,3)13-10-8-6-4-5-7-9-12/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONIPQPOUADPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447755 | |

| Record name | Heptane, 1-bromo-7-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89237-04-7 | |

| Record name | Heptane, 1-bromo-7-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 1-bromo-7-(1,1-dimethylethoxy)- typically involves the bromination of heptane derivatives. The reaction conditions often require the presence of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for Heptane, 1-bromo-7-(1,1-dimethylethoxy)- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The bromination reaction is carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination: Reagents such as potassium tert-butoxide (KOtBu) in non-polar solvents like dimethyl sulfoxide (DMSO) are used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products

Substitution: Alcohols, amines, and thiols.

Elimination: Alkenes.

Oxidation: Alcohols and ketones.

科学的研究の応用

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Heptane, 1-bromo-7-(1,1-dimethylethoxy)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be easily substituted by other nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also undergo elimination reactions to form alkenes, which are important intermediates in the synthesis of other organic compounds .

類似化合物との比較

Comparison with Structurally Similar Compounds

1-Heptene, 7-bromo (C₇H₁₃Br)

- Structure : A terminal bromoalkene with a double bond between C6 and C6.

- Molecular Weight : 177.08 g/mol (vs. ~223.17 g/mol for the target compound, estimated as C₁₁H₂₁BrO).

- Reactivity : The double bond allows for addition reactions (e.g., hydrobromination), contrasting with the substitution-prone bromine in the target compound.

- Applications : Primarily used in polymer chemistry and as a precursor for cross-coupling reactions .

1-(4-Bromophenoxy)heptane (C₁₃H₁₉BrO)

- Structure: Aromatic bromoether with a bromophenoxy group attached to heptane.

- Reactivity : The aromatic ring enables electrophilic substitution, while the aliphatic chain supports hydrophobic interactions.

- Applications : Investigated in agrochemicals and pharmaceuticals due to its dual functional groups .

- Safety : Brominated aromatic compounds are often more environmentally persistent than aliphatic analogs .

7-Norbornyl tert-butyl ether (C₁₁H₂₀O)

- Structure: Bicyclic norbornane framework with a tert-butoxy group.

- Physical Properties : Boiling point = 200.1°C, density = 0.92 g/cm³.

- Reactivity : The rigid bicyclic structure reduces conformational flexibility, limiting steric accessibility compared to the linear heptane derivative.

- Applications : Used as a solvent or catalyst in stereoselective syntheses .

3-[(1,1-Dimethylethoxy)methyl]heptane

- Structure : Branched heptane with a tert-butoxymethyl side chain.

- Biological Relevance : Identified as a volatile organic compound (VOC) in exhaled breath studies linked to hyperoxic stress, though its role remains unclear .

- Differentiation : The methylene bridge between the tert-butoxy group and heptane alters electronic effects compared to the direct attachment in the target compound .

Physicochemical Properties and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Heptane, 1-bromo-7-(1,1-dimethylethoxy)- | C₁₁H₂₁BrO | ~223.17 (estimated) | Bromine, tert-butoxy | N/A | N/A |

| 1-Heptene, 7-bromo | C₇H₁₃Br | 177.08 | Bromine, alkene | N/A | N/A |

| 7-Norbornyl tert-butyl ether | C₁₁H₂₀O | 168.28 | tert-Butoxy, bicyclic | 200.1 | 0.92 |

| 1-(4-Bromophenoxy)heptane | C₁₃H₁₉BrO | 283.20 | Bromophenoxy, aliphatic | N/A | N/A |

Key Observations :

- The tert-butoxy group increases steric bulk and thermal stability across compounds, as seen in the high boiling point of 7-norbornyl tert-butyl ether .

- Bromine’s electronegativity enhances reactivity in substitution reactions, but its position (terminal vs. internal) and compound linearity modulate this effect .

生物活性

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is a halogenated organic compound with the molecular formula C10H21BrO. This compound is primarily utilized in various scientific fields, including medicinal chemistry and biological research. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- can be synthesized through the bromination of heptane derivatives using reagents such as N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions to ensure complete bromination and high yield.

| Property | Value |

|---|---|

| Molecular Formula | C10H21BrO |

| CAS Number | 89237-04-7 |

| IUPAC Name | 1-bromo-7-[(2-methylpropan-2-yl)oxy]heptane |

| InChI | InChI=1S/C11H23BrO/c1-11(2,3)13-10-8-6-4-5-7-9-12/h4-10H2,1-3H3 |

| InChI Key | NONIPQPOUADPFN-UHFFFAOYSA-N |

The biological activity of Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is largely attributed to its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be substituted by other nucleophiles such as hydroxide ions or amines, facilitating its role as an intermediate in the synthesis of more complex organic molecules.

In biological systems, the compound's interactions may influence metabolic pathways or serve as a scaffold for drug development. Its structural features allow it to engage in substitution and elimination reactions which are critical for generating biologically active compounds.

Biological Applications

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- has been explored for its potential applications in medicinal chemistry. The compound's ability to modify biological pathways makes it suitable for use as a reagent in drug synthesis and pharmaceutical development. Research indicates that it can be utilized to create derivatives with enhanced biological activity .

Case Study: Antibacterial Activity

A study investigating the antibacterial properties of halogenated compounds highlighted that derivatives of Heptane, 1-bromo-7-(1,1-dimethylethoxy)- exhibited significant activity against various bacterial strains. The presence of the bromine atom was found to enhance the lipophilicity of the compounds, improving their ability to penetrate bacterial membranes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Heptane, 1-bromo-7-(1,1-dimethylethoxy)-, it is essential to compare it with structurally similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1-Bromoheptane | Lacks tert-butyl group | Moderate antibacterial activity |

| 1-Bromo-2-methylheptane | Contains a methyl group | Lower activity compared to target compound |

| 1-Bromo-3,3-dimethylheptane | Two methyl groups present | Reduced reactivity due to steric hindrance |

The presence of the tert-butyl group in Heptane, 1-bromo-7-(1,1-dimethylethoxy)- provides steric hindrance that enhances its selectivity in chemical reactions compared to its analogs. This structural feature contributes significantly to its potential applications in drug design and synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。